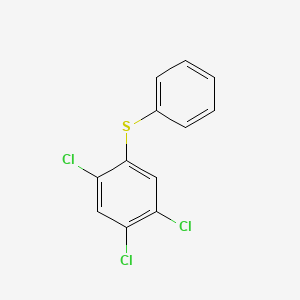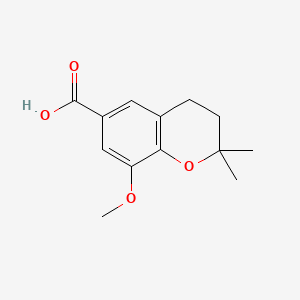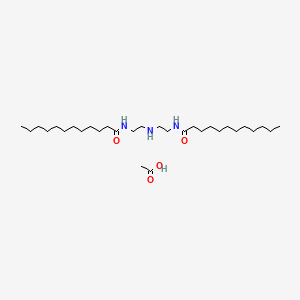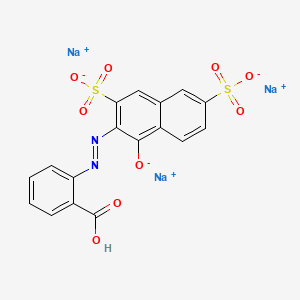
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is a synthetic organic compound known for its vibrant red color. It is primarily used as a dye and pigment in various industries, including textiles, plastics, and paper. The compound is highly soluble in water and exhibits excellent light and heat resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves a multi-step chemical process. The primary steps include the diazotization of 2-aminobenzoic acid followed by coupling with 1-hydroxy-3,6-disulphonatonaphthalene. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually obtained as a red crystalline powder, which is then purified and dried for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and in the study of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used as a dye in textiles, plastics, and paper products.
Mecanismo De Acción
The mechanism of action of Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The compound’s azo group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Trisodium 3-((1-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)azo)benzoate
- Trisodium 4-hydroxy-5-((1-hydroxy-3-sulpho-6-(4-(2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-2-naphthyl)azo)benzene-1,3-disulphonato (5-)]cuprate (3-)
Uniqueness
Trisodium 2-((1-hydroxy-3,6-disulphonato-2-naphthyl)azo)benzoate is unique due to its specific structural features, which confer high solubility in water and excellent stability under various conditions. These properties make it particularly suitable for use in applications requiring robust performance and reliability .
Propiedades
Número CAS |
68806-09-7 |
|---|---|
Fórmula molecular |
C17H9N2Na3O9S2 |
Peso molecular |
518.4 g/mol |
Nombre IUPAC |
trisodium;3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-11-6-5-10(29(23,24)25)7-9(11)8-14(30(26,27)28)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |
Clave InChI |
XRGYWPFBDZEYSY-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


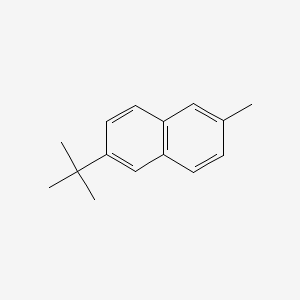
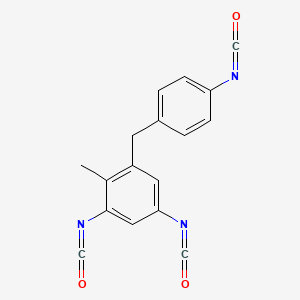

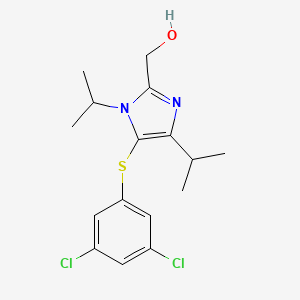
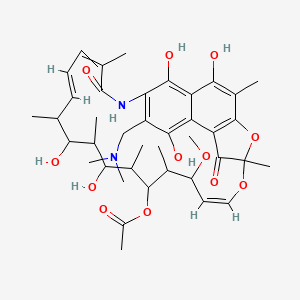
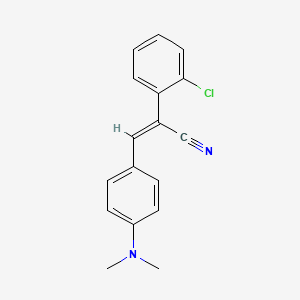

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
